molecular formula C14H16N2O2 B5675934 N-(2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5675934
M. Wt: 244.29 g/mol
InChI Key: DGBWVAIMMCQKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole derivatives, including N-(2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. These compounds are often explored for their potential as therapeutic agents and for their unique physical and chemical properties.

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves cyclization reactions that can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides to olefins or the condensation of hydroxylamine with β-diketones or β-keto esters. For instance, the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea highlights a multi-step synthetic approach starting from an ethyl ester of the corresponding isoxazole carboxylic acid (Liang Fu-b, 2014).

Molecular Structure Analysis

Isoxazole rings are known for their planarity and the ability to form stable crystal structures through various intermolecular interactions. The crystal structure of related compounds often reveals the planarity of the isoxazole group and its interactions with substituents, which are crucial for understanding the compound's reactivity and biological activity. For example, the detailed crystal structure analysis of different isoxazole derivatives provides insights into the arrangement of molecules in the solid state and the types of intermolecular interactions stabilizing the structure (P. Sharma et al., 2016).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the substituents attached to the isoxazole ring. These reactions are instrumental in further modifying the chemical structure for specific applications or enhancing biological activity. The chemoselective nucleophilic chemistry of isoxazole derivatives, such as the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, demonstrates the versatility of these compounds in synthetic chemistry (G. Yu et al., 2009).

properties

IUPAC Name

N-(2-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-11-7-5-6-8-12(11)15-14(17)13-9(2)16-18-10(13)3/h5-8H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBWVAIMMCQKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.